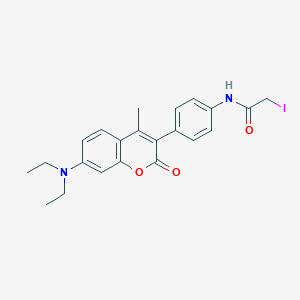

N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

描述

“N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide” (also known as DCIA or DEMCPI) belongs to the class of organic compounds known as isoflav-3-enones . These are flavonoids with a structure based on an isoflav-3-ene skeleton bearing an oxo-group at position C2 . It is a highly fluorescent, sulfhydryl (-SH) group containing coumarin derivative .

Chemical Reactions Analysis

This compound is very weakly fluorescent until it reacts with thiols, producing a conjugate with excitation/emission maxima of ∼384/470 nm . It is very similar in reactivity and selectivity toward thiols with which they form adducts having much the same bright blue fluorescence .Physical And Chemical Properties Analysis

The compound is a solid with a yellow color . It is soluble in DMSO and methanol . The compound is suitable for fluorescence with excitation and emission maxima of 389 nm and 467 nm in methanol, respectively .科学研究应用

Role in DNA Replication

DCIA is known as the ancestral bacterial replicative helicase loader . It plays a crucial role in DNA replication, particularly in the loading of the DnaB replicative helicase onto DNA . This process is essential for the survival of organisms as it allows for the replication of DNA .

Interaction with DNA

DCIA interacts with both single-stranded and double-stranded DNA . This interaction is believed to play a role in the loading mechanism of the helicase . Some point mutations of the long α-helix 1 demonstrate its importance in the interaction of DCIA for various DNA substrates mimicking single-stranded, double-stranded, and forked DNA .

Role in Chromosome Replication

In the model bacterium Caulobacter crescentus, DCIA has been shown to play a prominent role in DNA replication fork maintenance . Cells devoid of DCIA exhibit a severe delay in fork progression .

Interaction with DnaB

Upon binding to DCIA, the DnaB helicase undergoes conformational changes required for encircling single-stranded DNA, thereby establishing the replication fork . This interaction is essential for the progression of the replication fork .

Role in Topological Loading of DnaB

DCIA stimulates the loading of DnaB onto single strands through topological isomerization of the DnaB structure, thereby ensuring fork progression . This mechanism is believed to be common among eubacterial species .

Potential Role as a DNA Chaperone

There is a hypothesis that DCIA could act as a DNA chaperone by intercalating itself between the two DNA strands to stabilize it . This potential role could further enhance our understanding of the DNA replication process .

作用机制

Target of Action

DCIA, also known as 7-Diethylamino-3-[4-(Iodoacetamido)Phenyl]-4-Methylcoumarin or N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, is a fluorescent dye . It contains a coumarin fluorophore and specifically conjugates with free cysteines in proteins . This suggests that the primary targets of DCIA are proteins with free cysteines.

Mode of Action

The mode of action of DCIA involves its interaction with its targets, the free cysteines in proteins. DCIA is essentially non-fluorescent until it reacts with thiols, making it possible to quantify thiols without a separation step . When applied to sections at pH 6 and 9, respectively, DCIA shows similar reactivity and selectivity toward thiols with which they form adducts having much the same bright blue fluorescence .

Result of Action

The result of DCIA’s action is the formation of adducts with free cysteines in proteins, which exhibit bright blue fluorescence . This allows for the quantification of thiols without a separation step .

Action Environment

It is known that the reactivity of dcia towards thiols can vary depending on the ph of the environment .

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

属性

IUPAC Name |

N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXAQXKQLNRFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227683 | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

CAS RN |

76877-34-4 | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

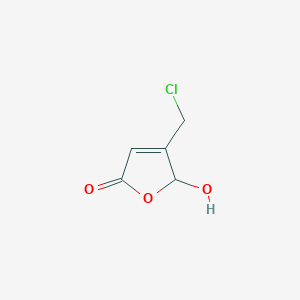

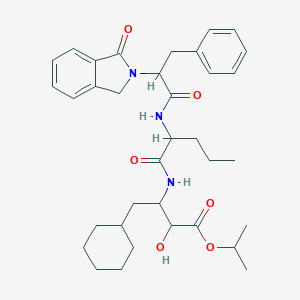

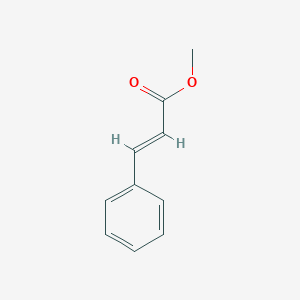

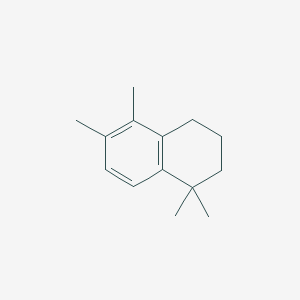

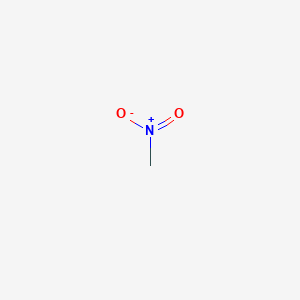

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of DCIA in scientific research?

A1: DCIA is primarily used as a pre-column derivatizing agent for pyrimidine compounds in HPLC, enabling their detection through chemiluminescence. []

Q2: What makes DCIA suitable as a fluorescent label for HPLC?

A2: DCIA effectively reacts with pyrimidine compounds to form fluorescent derivatives. These derivatives can be separated using reversed-phase chromatography and detected with high sensitivity using chemiluminescence. []

Q3: What is the detection limit of pyrimidine compounds derivatized with DCIA in HPLC?

A3: Using optimized reaction, chromatography, and detection conditions, the detection limits for derivatized pyrimidine compounds are: 5-fluorouracil (19 fmol), uracil (22.5 fmol), and 5-fluorouridine (10 fmol). []

Q4: Can DCIA be used to quantify pyrimidine compounds in biological samples?

A4: Yes, DCIA derivatization allows the quantification of these compounds in serum within a concentration range of 1.25–250 ng/mL, demonstrating its applicability for biological samples. []

Q5: What chemiluminescence system is used for DCIA derivative detection?

A5: The chemiluminescence system employed for detecting DCIA derivatives comprises DCIA-Bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)